2,6-二溴-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

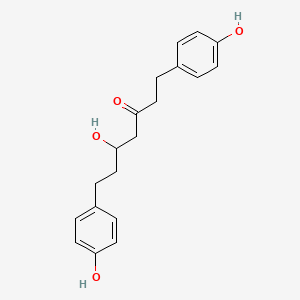

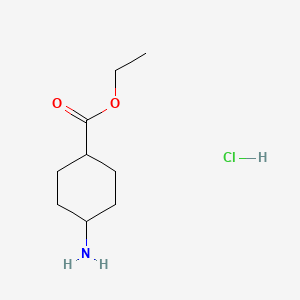

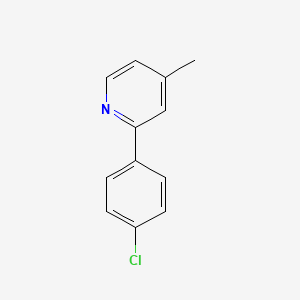

2,6-dibromo-1H-benzimidazole is a type of benzimidazole derivative. Benzimidazoles are bicyclic chemical compounds consisting of a six-membered aromatic ring which is connected to a heterocyclic and aromatic imidazole ring . They are considered as potential biologically active compounds due to the structural similarity of the benzimidazole ring to biological molecules . They exhibit a broad spectrum of action, causing an increased interest in these chemical compounds as potential active substances of new pharmaceuticals .

Synthesis Analysis

The synthesis of selected dibromobenzimidazole derivatives has been reported in the literature . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core .Molecular Structure Analysis

The molecular structure of 2,6-dibromo-1H-benzimidazole is characterized by the presence of a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives have shown significant bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .Physical And Chemical Properties Analysis

The physicochemical characteristics of dibromobenzimidazole derivatives consist of thermal analyses, solubilities, and ionization constants . Thermal analyses were performed using differential scanning calorimetry . Solubilities of the substances were determined in water, ethanol, and 1-octanol at atmospheric pressure .科学研究应用

配位化学

2,6-二溴-1H-苯并咪唑衍生物在配位化学中扮演着重要角色。它们用于合成具有多种性质的复合物。这些复合物展示出独特的光谱性质、结构、磁性质以及生物和电化学活性。这些化合物的化学多样性表明了对未知类似物及其在各个领域中的应用的潜在兴趣 (Boča, Jameson, & Linert, 2011)。

抗菌和抗原虫活性

苯并咪唑衍生物,包括那些取代溴基团的衍生物,显示出显著的抗菌和抗原虫活性。这些化合物已经针对各种细菌菌株和原虫进行了评估,如Acanthamoeba castellanii,有时在某些情况下显示出比传统抗原虫药物更高的功效。它们广泛的活性范围使它们成为治疗由这些微生物引起的感染的潜在候选药物 (Kopanska et al., 2004) (Andrzejewska et al., 2004)。

DNA相互作用和抑制

苯并咪唑衍生物已被研究其与DNA相互作用和抑制DNA相关过程的能力。例如,它们已被发现抑制哺乳动物DNA拓扑异构酶I,这是DNA复制和转录中至关重要的酶。这种特性在癌症研究中尤为重要,其中抑制DNA拓扑异构酶可以成为抗癌疗法的策略 (Alpan, Gunes, & Topçu, 2007)。

聚合

在材料科学领域,2,6-二溴-1H-苯并咪唑衍生物已被用作聚合过程的催化剂。这些化合物促进了环烯烃聚合的高效途径的发展,突显了它们在合成具有特定特性的聚合物中的重要性 (Tarte, Cho, & Woo, 2007)。

安全和危害

The safety data sheet for 2-Bromo-1H-benzimidazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

属性

IUPAC Name |

2,6-dibromo-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRLPBBWRIXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544178 |

Source

|

| Record name | 2,6-Dibromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dibromo-1H-benzo[d]imidazole | |

CAS RN |

106072-43-9 |

Source

|

| Record name | 2,6-Dibromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)